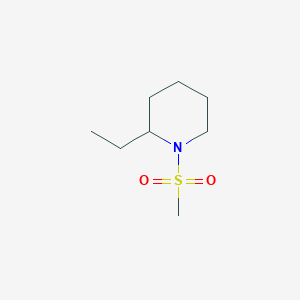

2-Ethyl-1-(methylsulfonyl)piperidine

Descripción

2-Ethyl-1-(methylsulfonyl)piperidine is a piperidine derivative characterized by a methylsulfonyl group at the 1-position and an ethyl substituent at the 2-position of the heterocyclic ring.

Propiedades

Fórmula molecular |

C8H17NO2S |

|---|---|

Peso molecular |

191.29 g/mol |

Nombre IUPAC |

2-ethyl-1-methylsulfonylpiperidine |

InChI |

InChI=1S/C8H17NO2S/c1-3-8-6-4-5-7-9(8)12(2,10)11/h8H,3-7H2,1-2H3 |

Clave InChI |

FCZKESJCNQHZFF-UHFFFAOYSA-N |

SMILES canónico |

CCC1CCCCN1S(=O)(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 1-(Metilsulfonil)-2-etilpiperidina se puede lograr a través de varios métodos. Un enfoque común involucra la ciclización de derivados de 1,2-diamina con sales de sulfonio . Este método típicamente usa condiciones básicas para facilitar la formación del anillo. Otro método involucra la hidrogenación de piridina sobre un catalizador de disulfuro de molibdeno .

Métodos de Producción Industrial

La producción industrial de derivados de piperidina a menudo involucra la hidrogenación de piridina, que es un método rentable y escalable . La reacción se lleva a cabo típicamente bajo alta presión y temperatura para lograr altos rendimientos.

Análisis De Reacciones Químicas

Tipos de Reacciones

La 1-(Metilsulfonil)-2-etilpiperidina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución nucleófila son comunes, donde el grupo sulfonilo se puede reemplazar por otros nucleófilos.

Reactivos y Condiciones Comunes

Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes reductores: Hidruro de aluminio y litio.

Nucleófilos: Varias aminas, alcoholes y tioles.

Productos Mayores Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir las aminas correspondientes.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of organic synthesis, 2-Ethyl-1-(methylsulfonyl)piperidine serves as a building block for more complex molecules. Its sulfonyl group enhances reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

Research has indicated that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures demonstrate significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

- Anticancer Activity : Investigations into related piperidine derivatives have revealed mechanisms of action involving apoptosis induction in cancer cells, suggesting that 2-Ethyl-1-(methylsulfonyl)piperidine may also possess anticancer properties .

Medicine

The compound is under investigation for its potential use in drug development. Its interactions with specific molecular targets may lead to new treatments for various conditions, including:

- Cardiovascular Diseases : Compounds similar to 2-Ethyl-1-(methylsulfonyl)piperidine have been studied for their cardioprotective effects during ischemia and reperfusion .

- Metabolic Disorders : Research indicates that piperidine derivatives can inhibit enzymes involved in metabolic pathways, making them candidates for treating conditions like diabetes and obesity .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of piperidine derivatives demonstrated that the inclusion of sulfonamide groups significantly enhanced antimicrobial activity compared to non-sulfonamide counterparts. The evaluation involved testing against common bacterial strains, revealing promising results for further development .

Case Study 2: Anticancer Mechanism

Research highlighted the compound's ability to induce apoptosis in cancer cells. Increased caspase activity was observed in treated samples, suggesting a potential pathway for therapeutic intervention in cancer treatment .

Data Table: Summary of Biological Activities

Mecanismo De Acción

El mecanismo de acción de la 1-(Metilsulfonil)-2-etilpiperidina involucra su interacción con dianas moleculares y vías específicas . Por ejemplo, puede interactuar con enzimas o receptores en sistemas biológicos, lo que lleva a varios efectos fisiológicos. Las dianas moleculares y vías exactas pueden variar dependiendo de la aplicación y el contexto específicos.

Comparación Con Compuestos Similares

Data Table: Key Properties of 2-Ethyl-1-(methylsulfonyl)piperidine and Analogs

Q & A

What experimental strategies are recommended for optimizing the synthesis of 2-Ethyl-1-(methylsulfonyl)piperidine to achieve high yield and purity?

Basic Research Question

To optimize synthesis, employ a factorial design approach to systematically vary reaction parameters such as temperature, solvent polarity, and molar ratios of reactants. For example, methanol or acetonitrile (polar aprotic solvents) may enhance sulfonylation efficiency due to improved nucleophilicity of the piperidine nitrogen. Monitor intermediate formation via thin-layer chromatography (TLC) and confirm purity using HPLC with a sodium acetate/sodium 1-octanesulfonate buffer system (pH 4.6) for mobile phase optimization . Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound from byproducts like unreacted sulfonyl chlorides.

How can contradictions in spectral data (e.g., NMR vs. FT-IR) for 2-Ethyl-1-(methylsulfonyl)piperidine be resolved during structural elucidation?

Advanced Research Question

Discrepancies between NMR and FT-IR data often arise from dynamic molecular behavior (e.g., conformational isomerism) or solvent-induced shifts. For instance, the methylsulfonyl group’s electron-withdrawing effects may cause unexpected splitting in H-NMR spectra. To resolve this:

- Perform variable-temperature NMR to detect rotameric equilibria.

- Cross-validate with computational methods (DFT calculations) to model vibrational frequencies and compare with experimental FT-IR peaks .

- Use X-ray crystallography for definitive structural confirmation, as demonstrated in analogous piperidine-sulfonyl complexes .

What methodologies are suitable for studying the solubility and stability of 2-Ethyl-1-(methylsulfonyl)piperidine under varying pH and temperature conditions?

Basic Research Question

Design a stability-indicating assay using:

- pH-solubility profiling : Test solubility in buffered solutions (pH 1–10) at 25°C and 40°C to simulate physiological and accelerated storage conditions.

- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds, as sulfonamide derivatives often degrade above 150°C .

- High-resolution mass spectrometry (HRMS) : Identify degradation products (e.g., hydrolyzed sulfonamides) under acidic/basic conditions .

How can computational modeling predict the reactivity of 2-Ethyl-1-(methylsulfonyl)piperidine in nucleophilic substitution reactions?

Advanced Research Question

Use density functional theory (DFT) to calculate:

- Electrostatic potential maps : Identify nucleophilic attack sites on the piperidine ring.

- Activation energies : Compare pathways for sulfonyl group displacement by amines or thiols.

Validate predictions experimentally via kinetic studies (e.g., pseudo-first-order conditions with excess nucleophile) and characterize products using C-NMR .

What strategies address conflicting bioactivity results for 2-Ethyl-1-(methylsulfonyl)piperidine across in vitro and in vivo models?

Advanced Research Question

Bioactivity contradictions may stem from metabolic instability or off-target interactions. Mitigate these by:

- Metabolic profiling : Incubate the compound with liver microsomes to identify major metabolites (e.g., oxidative desulfonation) .

- Target engagement assays : Use surface plasmon resonance (SPR) to measure binding affinity to purported targets (e.g., GPCRs).

- Dose-response studies in transgenic models : Isolate pharmacokinetic variables (e.g., blood-brain barrier penetration) .

How can membrane-based separation technologies improve the scalability of 2-Ethyl-1-(methylsulfonyl)piperidine purification?

Basic Research Question

Leverage nanofiltration or reverse osmosis membranes to separate the compound from low-molecular-weight impurities. Optimize membrane pore size (e.g., 200–500 Da cutoff) and solvent resistance (e.g., methanol-compatible polyamide membranes). Monitor permeate flux and rejection rates using LC-MS to ensure >95% purity .

What role does the sulfonyl group play in modulating the compound’s electronic and steric properties, and how can this be quantified?

Advanced Research Question

The sulfonyl group increases electron density on the piperidine nitrogen, altering reactivity. Quantify via:

- Hammett substituent constants () : Correlate electronic effects with reaction rates in SNAr or alkylation reactions.

- X-ray crystallography : Measure bond angles and lengths to assess steric hindrance .

- Cyclic voltammetry : Determine redox potentials influenced by sulfonyl electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.